

tert-butyl (4-hydroxybutyl)carbamate CAS number 75178-87-9

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Boc-amino)-1-butanol

Cat. No.: B019697

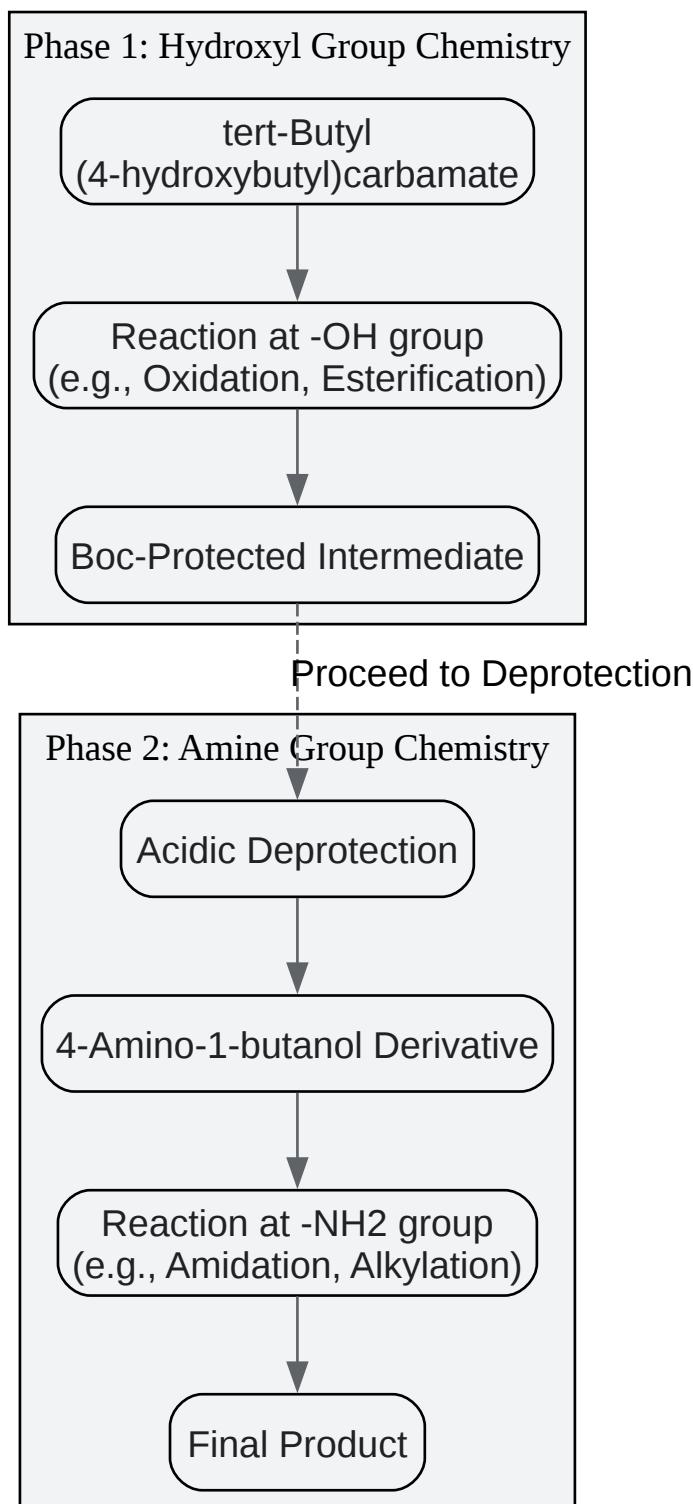
[Get Quote](#)

An In-depth Technical Guide to tert-Butyl (4-hydroxybutyl)carbamate (CAS: 75178-87-9)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of tert-butyl (4-hydroxybutyl)carbamate, a bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development and organic synthesis. Its unique structure, featuring a terminal hydroxyl group and a stable, yet readily cleavable, Boc-protected amine, makes it an invaluable building block in the construction of complex molecular architectures.

Core Concepts and Strategic Value


tert-Butyl (4-hydroxybutyl)carbamate, also known as **4-(Boc-amino)-1-butanol**, is not merely a chemical intermediate; it is a strategic tool for synthetic chemists.^[1] Its value lies in its bifunctionality, which allows for selective, sequential chemical transformations. The tert-butyloxycarbonyl (Boc) group provides robust protection for the primary amine under a wide range of conditions, while the primary alcohol remains available for reactions such as oxidation, esterification, or etherification.^[2]

The carbamate functionality is a cornerstone of modern medicinal chemistry, often used as a stable peptide bond surrogate or to modulate the pharmacokinetic properties of a drug candidate.^{[3][4]} The Boc group, in particular, is one of the most common amine protecting groups due to its ease of installation and, critically, its facile removal under acidic conditions.

without affecting other sensitive functional groups—a principle known as orthogonal protection. [2][5] This allows chemists to unmask the amine at a desired stage of a complex synthesis.

Logical Workflow for Utilization

The typical workflow involving this reagent leverages its dual nature. A synthetic route might first involve a reaction at the hydroxyl terminus, followed by the acid-catalyzed deprotection of the Boc group to reveal the primary amine for a subsequent coupling reaction.

[Click to download full resolution via product page](#)

Caption: A typical synthetic workflow using the subject compound.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The properties of tert-butyl (4-hydroxybutyl)carbamate are well-documented, providing a clear fingerprint for identity and purity confirmation.

Physical and Chemical Properties

The compound typically appears as a colorless to light yellow liquid or a low-melting solid at room temperature.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Property	Value	Source(s)
CAS Number	75178-87-9	[1] [9] [6] [10] [11]
Molecular Formula	C ₉ H ₁₉ NO ₃	[1] [9] [6] [11]
Molecular Weight	189.25 g/mol	[1] [7]
Appearance	Colorless to yellow liquid or low melting solid	[6] [8]
Density	~1.02 g/mL at 20 °C	[6] [7]
Melting Point	~29 °C	[7]
Boiling Point	~302.7 °C at 760 mmHg	[7]
Solubility	Good solubility in common organic solvents (Methanol, Ethanol, DMSO)	[6]

Spectroscopic Data for Structural Verification

Spectroscopic analysis is essential for confirming the structure post-synthesis or prior to use. The key expected signals are summarized below.

Spectroscopy	Key Features and Expected Chemical Shifts (δ) / Wavenumbers (cm $^{-1}$)
^1H NMR	~ 4.7 ppm (broad s, 1H): -NH- proton of the carbamate. ~ 3.6 ppm (t, 2H): -CH $_2$ -OH protons. ~ 3.1 ppm (q, 2H): -N-CH $_2$ - protons. ~ 1.5 ppm (m, 4H): Central methylene protons (-CH $_2$ -CH $_2$ -CH $_2$ -CH $_2$ -). ~ 1.4 ppm (s, 9H): -C(CH $_3$) $_3$ protons of the Boc group.
^{13}C NMR	~ 156 ppm: Carbonyl carbon (-C=O) of the carbamate. ~ 79 ppm: Quaternary carbon of the Boc group (-C(CH $_3$) $_3$). ~ 62 ppm: Carbon bearing the hydroxyl group (-CH $_2$ -OH). ~ 40 ppm: Carbon adjacent to the nitrogen (-CH $_2$ -NH-). ~ 30 ppm, ~ 27 ppm: Central methylene carbons. ~ 28 ppm: Methyl carbons of the Boc group (-C(CH $_3$) $_3$).
IR Spectroscopy	~ 3350 cm $^{-1}$ (broad): O-H stretch of the alcohol and N-H stretch of the carbamate. ~ 2970 - 2860 cm $^{-1}$: C-H stretches of the alkyl groups. ~ 1690 cm $^{-1}$ (strong): C=O stretch of the carbamate carbonyl. ~ 1520 cm $^{-1}$: N-H bend. ~ 1170 cm $^{-1}$: C-O stretch.
Mass Spectrometry	[M+H] $^+$: m/z ~ 190.14 [M+Na] $^+$: m/z ~ 212.12 A characteristic fragment is the loss of the tert-butyl group or isobutylene, resulting in a prominent peak at m/z ~ 134 or loss of the entire Boc group.

Note: Exact chemical shifts and peak positions can vary depending on the solvent and instrument used. The data presented is a representative summary based on typical values found in spectral databases.[\[1\]](#)

Synthesis and Purification Protocol

The most common and efficient synthesis involves the selective mono-N-protection of 4-amino-1-butanol with di-tert-butyl dicarbonate (Boc_2O). The causality behind this choice of reagent is its high reactivity towards amines and the benign nature of its byproducts (tert-butanol and CO_2), which simplifies purification.[\[12\]](#)

Synthesis of tert-Butyl (4-hydroxybutyl)carbamate

Caption: Synthesis of tert-butyl (4-hydroxybutyl)carbamate.

Step-by-Step Methodology:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stir bar, add 4-amino-1-butanol (1.0 eq). Dissolve it in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.5 M concentration).
 - **Rationale:** Using an aprotic solvent prevents unwanted side reactions.
- **Reagent Addition:** Cool the solution to 0 °C using an ice bath. Prepare a solution of di-tert-butyl dicarbonate (Boc_2O) (1.0-1.05 eq) in the same solvent and add it dropwise to the stirred amine solution over 30-60 minutes.
 - **Rationale:** Slow, cooled addition is crucial to control the exotherm and minimize the formation of the di-Boc protected byproduct. Using a slight excess of the amine can also favor mono-protection.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
 - **System Validation:** A typical TLC system would be 10% Methanol in DCM. The product will have a higher R_f value than the polar starting amine.
- **Work-up:** Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a water-immiscible solvent like ethyl acetate. Wash the organic layer sequentially with a mild aqueous acid (e.g., 1M HCl or NaHSO_4) to remove any unreacted amine, followed by saturated aqueous NaHCO_3 , and finally brine.

- Rationale: The aqueous washes remove ionic impurities and byproducts, leading to a cleaner crude product.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc/Hexanes).
- Rationale: Chromatography is essential to separate the desired mono-protected product from non-polar impurities and any over-reacted byproducts.
- Final Characterization: Collect the pure fractions, combine, and remove the solvent under reduced pressure to yield the final product. Confirm its identity and purity using NMR and/or Mass Spectrometry as described in Section 2.2.

Core Applications in Drug Discovery and Synthesis

This molecule's primary utility stems from its role as a bifunctional linker and intermediate.[\[6\]](#)[\[7\]](#)
[\[8\]](#)

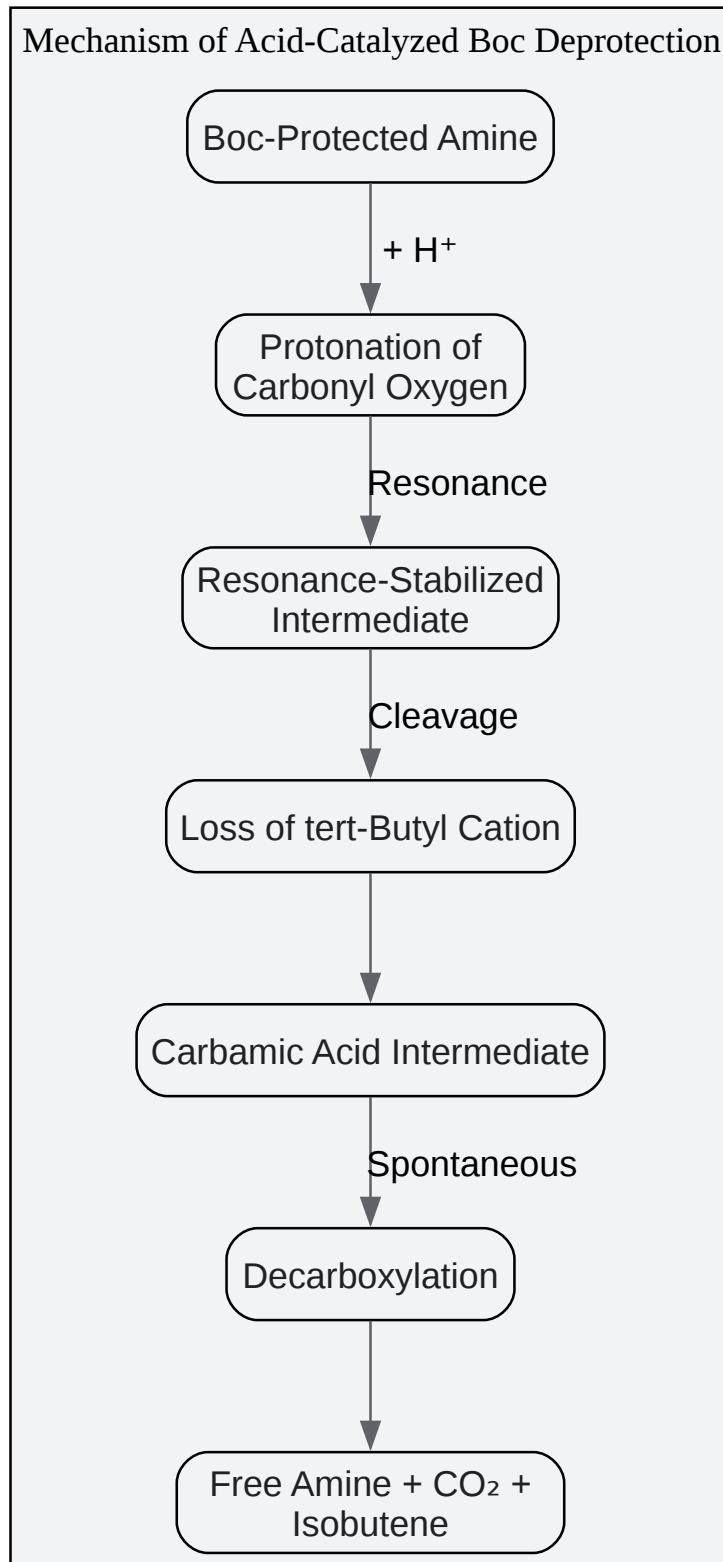
As a Bifunctional Linker

In drug development, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), linkers are critical for connecting a targeting moiety to a payload. The C4 alkyl chain of tert-butyl (4-hydroxybutyl)carbamate provides a flexible, hydrophilic spacer. The hydroxyl and protected amine groups serve as orthogonal handles for conjugation.

Synthesis of N-Heterocycles

The compound is a precursor for synthesizing saturated N-heterocycles. For instance, the hydroxyl group can be converted to a leaving group (e.g., a tosylate or mesylate). Subsequent deprotection of the Boc group allows the liberated amine to displace the leaving group in an intramolecular cyclization, forming pyrrolidine derivatives.

Elaboration into Pharmaceutical Scaffolds


The compound serves as a starting point for more complex structures. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, which can then undergo a variety of C-C or C-N

bond-forming reactions. This versatility makes it a valuable starting material for building fragments or side chains of active pharmaceutical ingredients (APIs).[\[7\]](#)[\[13\]](#)

Key Chemical Transformations

Boc Group Deprotection

The removal of the Boc group is one of its most important reactions, regenerating the primary amine. This is reliably achieved under strong acidic conditions.

[Click to download full resolution via product page](#)

Caption: Mechanism of Boc deprotection under acidic conditions.

Deprotection Protocol:

- Setup: Dissolve the Boc-protected compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.
- Acid Addition: Add a strong acid such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane (e.g., 4M, 5-10 eq).
 - Rationale: A strong acid is required to protonate the carbamate and initiate the cleavage of the acid-labile tert-butyl group.[14][5]
- Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.
- Work-up: Upon completion, remove the excess acid and solvent under reduced pressure. The resulting amine salt can often be used directly or neutralized with a base (e.g., saturated NaHCO_3 solution) and extracted into an organic solvent to yield the free amine.

Safety, Handling, and Storage

Proper handling is paramount to ensure laboratory safety. While not acutely toxic, the compound is classified as an irritant.

Hazard Identification

Hazard Statement	Description	GHS Classification
H315	Causes skin irritation	Skin Irrit. 2
H319	Causes serious eye irritation	Eye Irrit. 2A
H335	May cause respiratory irritation	STOT SE 3

Source: Aggregated GHS information from ECHA C&L Inventory.[1]

Recommended Handling Procedures

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[15]

- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[\[15\]](#)
 - Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile) and a lab coat. [\[15\]](#) Avoid contact with skin.[\[6\]](#)
 - Respiratory Protection: If working outside a fume hood or with aerosols, use a NIOSH-approved respirator.
- First Aid Measures:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.[\[15\]](#)
 - Skin: Wash off with soap and plenty of water. If irritation persists, seek medical advice.[\[15\]](#)
 - Inhalation: Move the person into fresh air. If breathing is difficult, seek medical attention. [\[15\]](#)

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[\[9\]](#)[\[11\]](#)

Recommended storage temperature is often 2-8°C to maintain long-term stability.[\[7\]](#)[\[8\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tert-Butyl N-(4-hydroxybutyl)carbamate | C9H19NO3 | CID 545141 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC
[pmc.ncbi.nlm.nih.gov]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. chembk.com [chembk.com]
- 7. Cas 75178-87-9, TERT-BUTYL N-(4-HYDROXYBUTYL)CARBAMATE | lookchem [lookchem.com]
- 8. echemi.com [echemi.com]
- 9. TERT-BUTYL N-(4-HYDROXYBUTYL)CARBAMATE, CasNo.75178-87-9 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. chemscene.com [chemscene.com]
- 12. JPH05310645A - Method for purifying di-tert-butyl dicarbonate - Google Patents [patents.google.com]
- 13. nbinno.com [nbino.com]
- 14. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 15. aksci.com [aksci.com]
- To cite this document: BenchChem. [tert-butyl (4-hydroxybutyl)carbamate CAS number 75178-87-9]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b019697#tert-butyl-4-hydroxybutyl-carbamate-cas-number-75178-87-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com